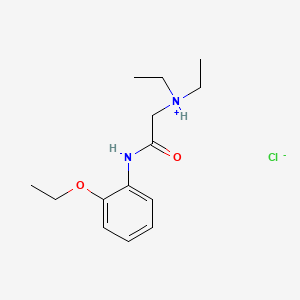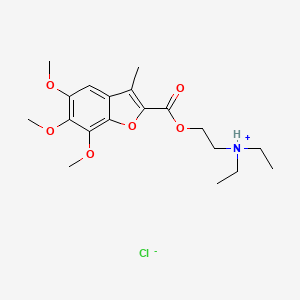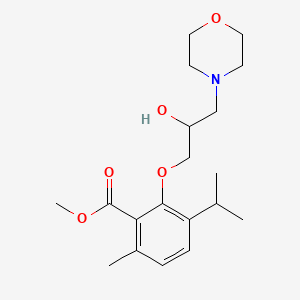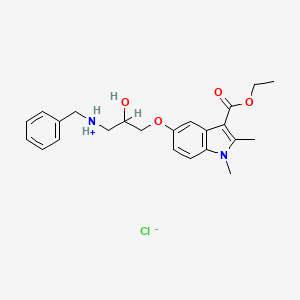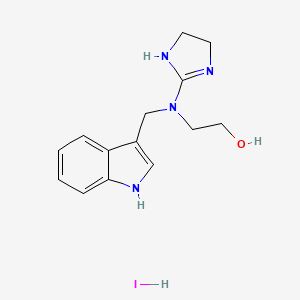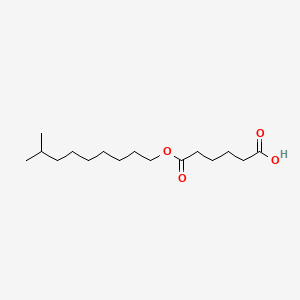
N,N,N-Trimethyl(phenyl)methanaminium hexafluoroantimonate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltrimethylammonium hexafluoroantimonate: is a chemical compound with the molecular formula C10H16F6NSb . It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium hexafluoroantimonate can be synthesized through the reaction of benzyltrimethylammonium chloride with antimony pentafluoride. The reaction typically occurs in an anhydrous solvent such as dichloromethane under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of benzyltrimethylammonium hexafluoroantimonate involves large-scale reactions using high-purity reagents. The process includes rigorous purification steps to obtain a product with high purity and consistency. The compound is then packaged and stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: Benzyltrimethylammonium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: The compound can also be reduced under specific conditions.
Substitution: It is involved in substitution reactions where one of its components is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various substituted benzyltrimethylammonium derivatives.
Scientific Research Applications
Chemistry: Benzyltrimethylammonium hexafluoroantimonate is used as a catalyst in organic synthesis, particularly in reactions requiring strong Lewis acids. It is also employed in the preparation of other complex chemical compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique properties make it a valuable tool in biochemical assays.
Medicine: While not commonly used in direct medical applications, benzyltrimethylammonium hexafluoroantimonate is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of benzyltrimethylammonium hexafluoroantimonate involves its ability to act as a strong Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Benzyltrimethylammonium chloride: Similar in structure but lacks the hexafluoroantimonate component.
Fluoroantimonic acid: A superacid with similar reactivity but different applications.
Tetramethylammonium hexafluoroantimonate: Another quaternary ammonium salt with comparable properties.
Uniqueness: Benzyltrimethylammonium hexafluoroantimonate is unique due to its combination of a benzyltrimethylammonium cation and a hexafluoroantimonate anion. This combination imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
65604-76-4 |
|---|---|
Molecular Formula |
C10H16F6NSb |
Molecular Weight |
385.99 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C10H16N.6FH.Sb/c1-11(2,3)9-10-7-5-4-6-8-10;;;;;;;/h4-8H,9H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI Key |
IWHTWHTYKUIZLV-UHFFFAOYSA-H |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


